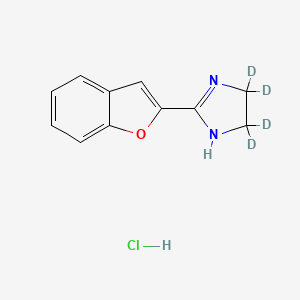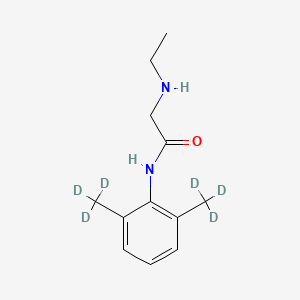
Monoethylglycinexylidide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoethylglycinexylidide-d6 is a deuterium-labeled derivative of monoethylglycinexylidide. Monoethylglycinexylidide is a primary metabolite of lignocaine, formed by oxidative deethylation of lignocaine by liver cytochrome P-450 enzymes . The deuterium labeling in this compound makes it a valuable compound for various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism .
Preparation Methods
The preparation of monoethylglycinexylidide-d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the monoethylglycinexylidide molecule. This process is typically carried out using deuterated reagents and solvents in a controlled laboratory environment . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes to ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Monoethylglycinexylidide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Monoethylglycinexylidide-d6 has several scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the pharmacokinetics and metabolic profiles of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and enzyme interactions involved in drug metabolism.
Biomedical Research: Used in studies related to liver function and hepatic clearance, particularly in the context of lignocaine metabolism.
Analytical Chemistry: Employed in the development and validation of analytical methods for quantifying drug metabolites.
Mechanism of Action
Monoethylglycinexylidide-d6 exerts its effects primarily through its interaction with liver cytochrome P-450 enzymes, similar to its non-deuterated counterpart. The deuterium atoms in the molecule can influence the rate of metabolic reactions, providing insights into the kinetic isotope effects in drug metabolism . The molecular targets and pathways involved include the cytochrome P-450 enzyme system, which plays a crucial role in the oxidative metabolism of various drugs .
Comparison with Similar Compounds
Monoethylglycinexylidide-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
Monoethylglycinexylidide: The non-deuterated form, which lacks the kinetic isotope effects observed with the deuterium-labeled version.
Lignocaine: The parent compound from which monoethylglycinexylidide is derived.
Glycinexylidide: Another metabolite of lignocaine, which differs in its metabolic pathway and pharmacokinetic properties.
The deuterium labeling in this compound provides unique advantages in research applications, particularly in studying the effects of isotopic substitution on drug metabolism and pharmacokinetics .
Properties
CAS No. |
1216698-89-3 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
212.32 g/mol |
IUPAC Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-(ethylamino)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)/i2D3,3D3 |
InChI Key |
WRMRXPASUROZGT-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CNCC |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


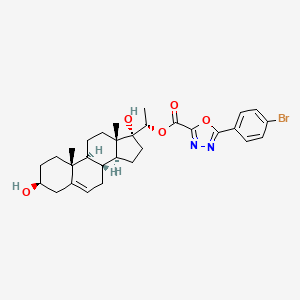
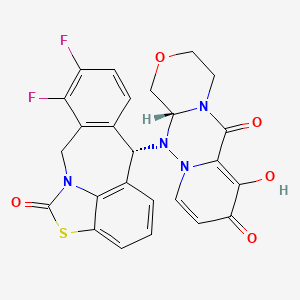
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
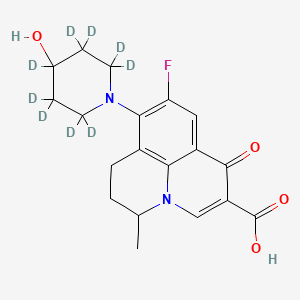


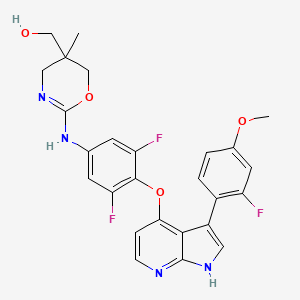
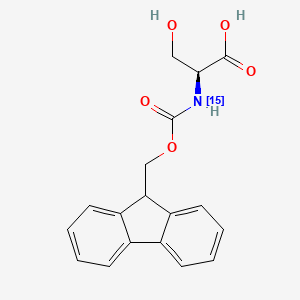
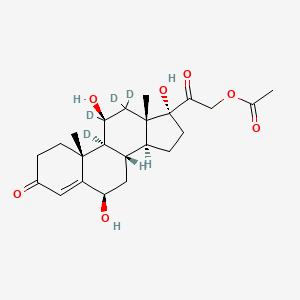
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
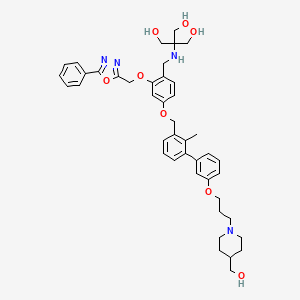
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
